molecular formula C7H3Cl4F B6360147 3-Chloro-4-fluoro-benzotrichloride, 95% CAS No. 143726-99-2

3-Chloro-4-fluoro-benzotrichloride, 95%

Cat. No.: B6360147
CAS No.: 143726-99-2
M. Wt: 247.9 g/mol
InChI Key: JGMXSJMCWNCBCA-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Aromatic Compounds in Contemporary Organic Synthesis

Halogenated aromatic compounds, which are molecules containing a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are among the most crucial building blocks in organic synthesis. iloencyclopaedia.orgrsc.org The introduction of halogens into an organic molecule is a pivotal transformation, significantly influencing the compound's physical, chemical, and biological properties. rsc.orgnih.gov These properties include enhanced stability towards biodegradation and oxidation, increased lipophilicity, and improved membrane permeability, which are highly desirable traits in bioactive molecules. rsc.org

The widespread utility of these compounds is evident in their prevalence across various sectors. Approximately 20% of all active pharmaceutical ingredients (APIs) and 30% of modern agrochemicals contain halogen atoms. rsc.org Their applications also extend to dyes, flame retardants, and materials science. rsc.org For instance, dichlorobenzenes are used as fumigants and insecticides, while hexachlorobenzene (B1673134) has applications as a fungicide. iloencyclopaedia.org The development of new synthetic methodologies, including those utilizing visible light, aims to create more efficient and selective C-H bond halogenation processes, highlighting the ongoing importance of this chemical class. mdpi.com The persistence and bioaccumulation of some halogenated compounds also drive research into their environmental behavior and toxicology. researchgate.netnih.gov

Strategic Importance of the Trifluoromethyl Group in Chemical Design

The trifluoromethyl (-CF3) group is one of the most vital substituents in modern drug design and medicinal chemistry. hovione.commdpi.com Its incorporation into organic molecules can profoundly alter key properties such as lipophilicity, metabolic stability, binding selectivity, and bioavailability. nih.gov The -CF3 group is highly electronegative and electron-withdrawing, which can significantly modify the electronic properties of an aromatic ring. mdpi.com This modulation is a well-established strategy for deactivating metabolic hotspots on a drug candidate, thereby increasing its biological half-life. mdpi.com

Compared to a methyl group, the trifluoromethyl group is bulkier and more lipophilic, which can enhance a molecule's ability to permeate biological membranes and improve interactions with biological targets. mdpi.com The unique combination of high electronegativity, lipophilicity, and steric bulk makes the -CF3 group an invaluable tool for fine-tuning the physicochemical characteristics of therapeutic compounds. mdpi.com The growing recognition of these benefits has spurred intense research into developing efficient methods for trifluoromethylation, making it a highly active area in organic chemistry. hovione.comacs.org

The strategic importance of 3-Chloro-4-fluoro-benzotrichloride is directly tied to its function as a key intermediate for the synthesis of compounds containing the trifluoromethyl group. The -CCl3 (trichloromethyl) group of the benzotrichloride (B165768) can be converted to a -CF3 (trifluoromethyl) group through fluorination reactions. This makes it a valuable precursor for producing 3-chloro-4-fluorobenzotrifluoride (B1360330), a compound that carries the strategically important -CF3 group and is used in the synthesis of pharmaceuticals and agrochemicals. google.com

Current Research Trajectories and Future Prospects for 3-Chloro-4-fluoro-benzotrichloride

The primary research and industrial focus for 3-Chloro-4-fluoro-benzotrichloride is its application as a synthetic building block. Its chemical structure makes it an ideal precursor for creating more complex, high-value molecules, particularly those used in the life sciences sector. The compound's main trajectory involves its conversion into other useful intermediates, most notably 3-chloro-4-fluorobenzotrifluoride. google.com This transformation is significant because it installs the highly sought-after trifluoromethyl group onto the aromatic ring.

Various synthetic routes have been developed to produce trifluorinated compounds from their trichlorinated precursors. For example, methods exist for producing 3-chloro-4-fluorobenzotrifluoride by first chlorinating 4-fluorotoluene (B1294773) to get 4-fluorobenzotrichloride (B1329314), followed by further reaction steps. google.com Another patented method describes the fluoridation of 3,4-dichlorobenzotrifluorotoluene using anhydrous potassium fluoride (B91410) in the presence of a catalyst containing copper halide and crown ether. google.com

The future prospects for 3-Chloro-4-fluoro-benzotrichloride are intrinsically linked to the demand for advanced pharmaceuticals and agrochemicals. google.combromchemlaboratories.in As drug discovery continues to leverage the unique properties of fluorinated compounds to overcome challenges in metabolic stability and bioavailability, the demand for reliable precursors like 3-Chloro-4-fluoro-benzotrichloride is expected to remain strong. nih.govmdpi.com Its role as an intermediate ensures its continued relevance in the supply chain for specialty chemicals and functional materials. google.combromchemlaboratories.in

Chemical Data

The tables below provide key chemical and physical properties for 3-Chloro-4-fluoro-benzotrichloride and its important derivative, 3-chloro-4-fluorobenzotrifluoride.

Table 1: Properties of 3-Chloro-4-fluoro-benzotrichloride

Property Value Source
IUPAC Name 2-chloro-4-fluoro-1-(trichloromethyl)benzene nih.gov
CAS Number 88578-92-1 nih.gov
Molecular Formula C₇H₃Cl₄F nih.gov
Molecular Weight 247.9 g/mol nih.gov

| InChIKey | VAHJAZWBSMAVQL-UHFFFAOYSA-N | nih.gov |

Table 2: Properties of 3-chloro-4-fluorobenzotrifluoride

Property Value Source
Synonym 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene sigmaaldrich.com
CAS Number 78068-85-6 sigmaaldrich.com
Molecular Formula C₇H₃ClF₄ fishersci.ca
Molecular Weight 198.54 g/mol fishersci.ca
Physical State Clear Liquid sigmaaldrich.com
Density 1.49 g/mL sigmaaldrich.com

| Flash Point | 42 °C | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-fluoro-4-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4F/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMXSJMCWNCBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 3 Chloro 4 Fluoro Benzotrichloride

Established Synthetic Routes and Reaction Pathways

The synthesis of 3-Chloro-4-fluoro-benzotrichloride is primarily achieved through two major strategies: the successive halogenation and fluorination of aromatic precursors, and halogen exchange reactions to introduce the fluorine atom.

Synthesis via Successive Halogenation and Fluorination of Aromatic Precursors

This approach involves the sequential introduction of chlorine and fluorine atoms onto a toluene-based starting material. The process typically begins with the chlorination of the methyl group, followed by chlorination of the aromatic ring and subsequent fluorination.

The initial step in this synthetic sequence is the free-radical chlorination of 4-fluorotoluene (B1294773). This reaction is typically carried out by bubbling chlorine gas through 4-fluorotoluene at elevated temperatures, often in the presence of a radical initiator such as ultraviolet (UV) light. The reaction proceeds in a stepwise manner, with the methyl group being progressively chlorinated to form 4-fluorobenzyl chloride, 4-fluorobenzal chloride, and finally the desired 4-fluorobenzotrichloride (B1329314).

The reaction conditions are critical to achieving a high yield of the fully chlorinated product. A patent describes a process where 4-fluorotoluene is heated to 80-85 °C and treated with chlorine gas under UV irradiation, resulting in a 99.5% yield of 4-fluorobenzotrichloride. digitellinc.com The use of a slight excess of chlorine ensures the complete conversion of the starting material and intermediates.

Table 1: Representative Conditions for the Chlorination of 4-Fluorotoluene

Parameter Value Reference
Starting Material4-Fluorotoluene digitellinc.com
ReagentChlorine (gas) digitellinc.com
InitiatorUV Lamp digitellinc.com
Temperature70-85 °C digitellinc.com
Yield99.5% digitellinc.com

An alternative and more direct route involves the regioselective chlorination of 4-fluorobenzotrifluoride (B1346882). The fluorine atom and the trifluoromethyl group on the aromatic ring direct the electrophilic chlorination primarily to the position ortho to the fluorine and meta to the trifluoromethyl group, yielding 3-chloro-4-fluorobenzotrifluoride (B1360330).

This reaction is often catalyzed by a Lewis acid, with iodine being a commonly employed catalyst. A Japanese patent discloses a method where 4-fluorobenzotrifluoride is reacted with chlorine in the presence of iodine to produce 3-chloro-4-fluorobenzotrifluoride with high selectivity. The choice of catalyst is crucial to avoid the formation of undesired isomers.

Table 2: Catalytic System for the Regioselective Chlorination of 4-Fluorobenzotrifluoride

Parameter Value Reference
Starting Material4-Fluorobenzotrifluoride
ReagentChlorine (gas)
CatalystIodine (I₂)
Product3-Chloro-4-fluorobenzotrifluoride

Halogen Exchange Reactions for Fluorine Introduction

Another important synthetic strategy involves the introduction of the fluorine atom at a later stage through a halogen exchange reaction, typically by displacing a chlorine atom.

A common method for the synthesis of 3-chloro-4-fluorobenzotrifluoride is the nucleophilic aromatic substitution of a chlorine atom in 3,4-dichlorobenzotrifluoride (B146526) with fluoride (B91410). rsc.org This reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.

The efficiency of this halogen exchange reaction can be significantly enhanced by the use of a catalyst system. A Chinese patent describes the use of a copper halide in conjunction with a crown ether as a catalyst for the fluorination of 3,4-dichlorobenzotrifluoride with anhydrous potassium fluoride. rsc.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be employed to facilitate the reaction between the solid inorganic fluoride and the organic substrate. While effective, this method can sometimes lead to the formation of the isomeric 4-chloro-3-fluorobenzotrifluoride (B1586537), which can be difficult to separate from the desired product due to their similar boiling points.

Table 3: Conditions for the Fluorination of 3,4-Dichlorobenzotrifluoride

Parameter Value Reference
Starting Material3,4-Dichlorobenzotrifluoride rsc.org
ReagentAnhydrous Potassium Fluoride rsc.org
SolventPolar Aprotic Solvent rsc.org
Catalyst SystemCopper Halide and Crown Ether rsc.org

The halogen exchange reaction from chlorine to fluorine on the aromatic ring of a benzotrichloride (B165768) derivative proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process involves the initial attack of the fluoride ion on the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com

The rate-determining step in this reaction is typically the formation of the Meisenheimer complex, as it involves the temporary loss of aromaticity of the benzene (B151609) ring. libretexts.org The presence of strong electron-withdrawing groups, such as the trifluoromethyl group (-CF₃), on the aromatic ring is crucial as they help to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. libretexts.org

The subsequent step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the ring. Interestingly, in SNAr reactions, fluoride is often a better leaving group than chloride, which is contrary to the trend observed in SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov

Alternative and Novel Synthetic Approaches

Vapor-phase chloro-denitration represents a significant industrial method for converting nitroaromatic compounds into their corresponding chloroaromatics. This process is particularly relevant for synthesizing halogenated aromatic compounds where the introduction of a chlorine atom is desired in place of a nitro group, which may have been used to direct the position of other substituents.

Conceptually, a potential precursor for 3-Chloro-4-fluoro-benzotrichloride, such as 4-fluoro-3-nitro-benzotrichloride, could be subjected to a chloro-denitration reaction. The process typically involves passing the vaporized nitroaromatic substrate along with a chlorinating agent (like Cl₂, HCl, or phosgene) over a catalyst at high temperatures. Catalysts often include supported metals or metal oxides. The reaction proceeds by nucleophilic substitution where the nitro group is displaced by a chloride ion. This method avoids the often harsh conditions of Sandmeyer-type reactions and can be run as a continuous process, making it attractive for large-scale production.

Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a "directing metalation group" (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a highly reactive aryllithium intermediate that can then be quenched with a suitable electrophile. wikipedia.org

For the conceptual synthesis of 3-Chloro-4-fluoro-benzotrichloride, one could envision a pathway starting from 1-fluoro-2-(trichloromethyl)benzene. The fluorine atom, although a weak DMG compared to groups like amides or methoxy, can direct the lithiation to the ortho position (C3). harvard.edu The process would involve:

Coordination: The Lewis basic fluorine atom on the aromatic ring would interact with the Lewis acidic lithium of the organolithium reagent. wikipedia.org

Deprotonation: The highly basic alkyl group of the organolithium reagent would then abstract a proton from the nearest ortho-position (C3), which is activated by the DMG, to form an aryllithium intermediate. wikipedia.org

Electrophilic Quench: This intermediate would then react with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the C3 position, yielding the target molecule.

This strategy offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution reactions that can yield mixtures of ortho and para isomers. wikipedia.org

Mechanistic Aspects of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of 3-Chloro-4-fluoro-benzotrichloride would involve several key transformation types.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing halogens onto an electron-deficient aromatic ring. wikipedia.orglibretexts.org The "Halex" (halogen exchange) reaction is a specific type of SNAr where a halide on an aromatic ring is displaced by a fluoride ion, often sourced from KF or CsF. acsgcipr.orgbrainly.in

The SNAr mechanism proceeds via a two-step addition-elimination process: chemistrysteps.com

Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is possible because strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group make the ring electrophilic and can stabilize the resulting intermediate. wikipedia.orglibretexts.org This forms a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In the context of synthesizing precursors for 3-Chloro-4-fluoro-benzotrichloride, a Halex reaction could be used to introduce the fluorine atom. For example, starting with 1,2-dichloro-4-(trichloromethyl)benzene, a nucleophilic fluoride ion could displace the chlorine atom at C4. The presence of the deactivating -CCl₃ group and the other chlorine atom would make the ring sufficiently electron-poor to facilitate this substitution. Unlike SN1/SN2 reactions, where iodide is the best leaving group, in SNAr the reactivity order for halogens is often F > Cl > Br > I, as the highly electronegative fluorine helps to stabilize the intermediate Meisenheimer complex. chemistrysteps.com

FactorInfluence on SNAr (Halex) ReactionsExample/Note
Electron-Withdrawing Groups (EWGs)Activate the ring towards nucleophilic attack. Must be positioned ortho or para to the leaving group for resonance stabilization. libretexts.org-NO₂, -CN, -C(O)R, -CCl₃
Leaving GroupThe more electronegative the halogen, the faster the rate (opposite of SN1/SN2). chemistrysteps.comReactivity Order: F > Cl > Br > I
SolventPolar aprotic solvents are favored as they solvate the cation but not the nucleophile, increasing its reactivity. dalalinstitute.comDMSO, DMF, Sulfolane
Fluoride SourceAlkali metal fluorides are common. Solubility and reactivity can be enhanced with phase-transfer catalysts. acsgcipr.orgKF, CsF, Tetraalkylammonium fluorides

The conversion of a methyl group (-CH₃) on a toluene (B28343) derivative to a trichloromethyl group (-CCl₃) is achieved through free-radical halogenation. wikipedia.orgchemeurope.com This reaction is typically initiated by UV light or a radical initiator. chemguide.co.uk

The mechanism is a chain reaction involving three distinct stages: chemeurope.comaakash.ac.in

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light or heat to form two highly reactive chlorine radicals (Cl•). wikipedia.org

Propagation: This is a two-step cycle. A chlorine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a stable benzyl (B1604629) radical and HCl. This benzyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain. chemguide.co.ukaakash.ac.in This process repeats to replace all three benzylic hydrogens.

Termination: The chain reaction ceases when two radicals combine, for example, two chlorine radicals forming Cl₂, or a benzyl radical and a chlorine radical combining. chemguide.co.uk

Regioselectivity: The reaction is highly selective for the benzylic position. Benzylic C-H bonds are significantly weaker than aromatic C-H bonds, and the resulting benzyl radical is resonance-stabilized by the aromatic ring, making it the most favorable site for hydrogen abstraction. wikipedia.org Therefore, chlorination occurs exclusively on the methyl group rather than on the aromatic ring under these conditions. Recent advances have shown that copper-catalyzed methods can achieve high benzylic selectivity even in complex molecules. acs.orgnih.gov

Nitration is a classic electrophilic aromatic substitution (EAS) reaction essential for introducing nitro groups, which can serve as versatile synthetic handles or powerful deactivating groups. The regiochemical outcome of nitrating a substituted benzene ring is governed by the electronic effects of the substituents already present.

When considering a precursor like 1-chloro-4-fluorobenzene (B165104), both halogen substituents are ortho-, para-directing. youtube.com However, they are also deactivating groups because their inductive electron-withdrawing effect outweighs their resonance-donating effect. youtube.comstackexchange.com

Fluorine: Weakly deactivating, ortho-, para-directing.

Chlorine: Deactivating, ortho-, para-directing. youtube.com

Nitration of 1-chloro-4-fluorobenzene would direct the incoming nitronium ion (NO₂⁺) to positions ortho to either the fluorine or the chlorine. The primary products would be 1-chloro-4-fluoro-2-nitrobenzene and 2-chloro-1-fluoro-4-nitrobenzene.

For a molecule like p-chlorobenzotrichloride, the situation is different:

Chlorine: Deactivating, ortho-, para-directing.

Trichloromethyl (-CCl₃): Strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing nature. rsc.org

The combined effect of these two groups makes the ring highly deactivated towards electrophilic attack. The directing effects are conflicting. The chlorine directs ortho to itself (positions 2 and 6), while the -CCl₃ group directs meta to itself (positions 3 and 5). In such cases, the outcome can be a mixture of isomers, with the position of nitration influenced by the relative power of the directing groups and steric hindrance. Studies on the nitration of benzotrichloride show that it yields primarily the meta-nitro product, indicating the strong meta-directing influence of the -CCl₃ group. rsc.org

Starting MaterialSubstituent EffectsPredicted Major Nitration Product(s)
1-Chloro-2-fluorobenzene-F (ortho, para-directing, deactivating) -Cl (ortho, para-directing, deactivating)Mixture, primarily 1-Chloro-2-fluoro-4-nitrobenzene and 1-Chloro-2-fluoro-6-nitrobenzene
p-Chlorobenzotrifluoride (PCBTF)-Cl (ortho, para-directing, deactivating) -CF₃ (meta-directing, strongly deactivating)Mainly 4-Chloro-3-nitrobenzotrifluoride
Benzotrichloride-CCl₃ (meta-directing, strongly deactivating) rsc.org3-Nitrobenzotrichloride rsc.org

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical aspect of the synthesis of 3-Chloro-4-fluoro-benzotrichloride, directly influencing process efficiency, product purity, and economic viability. Key areas of focus include the selection of appropriate catalytic systems, the effect of solvents on reaction outcomes, strategies for purification, and considerations for scaling up production to an industrial level.

Catalytic Systems in Chlorination and Fluorination Reactions

The choice of catalyst is pivotal in directing the chlorination and fluorination reactions toward the desired product, enhancing reaction rates, and improving selectivity. In the synthesis pathways leading to halogenated benzotrichloride derivatives, various catalytic systems have been explored.

For the chlorination of precursors like 4-fluorobenzotrichloride, iodine (I₂) has been identified as an effective catalyst. The presence of iodine in the reaction system can significantly improve the yield of the desired chlorinated intermediate. google.com

In fluorination reactions, such as the conversion of 3,4-dichlorotrifluorotoluene to 3-chloro-4-fluorobenzotrifluoride, a combination of a copper halide and a crown ether serves as an efficient catalytic system. google.com Specifically, the use of cuprous chloride in conjunction with 18-crown-6 (B118740) has been shown to promote the fluoridation process effectively. google.com Another approach involves the use of phase-transfer catalysts, such as cetyl trimethylammonium bromide or tetramethyl ammonium chloride, particularly in the fluorination of dichloronitrobenzene isomers. google.com

For related transformations, such as the chlorination of 4-fluoronitrobenzene, catalysts like iodine or a combination of an iodide with antimony or an antimony compound have been employed to achieve high purity products. google.com While not a direct synthesis of the target compound, the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline (B193440) utilizes a 1% Platinum on carbon (Pt/C) catalyst, demonstrating the role of precious metal catalysts in the synthesis of related anilines. google.com

Table 1: Catalytic Systems in Halogenation Reactions

Reaction Type Precursor Example Catalytic System Reference
Chlorination 4-Fluorobenzotrichloride Iodine (I₂) google.com
Chlorination 4-Fluoronitrobenzene Iodine/Iodide + Antimony/Antimony Compound google.com
Fluorination 3,4-Dichlorotrifluorotoluene Copper Halide + Crown Ether (e.g., CuCl/18-crown-6) google.com
Fluorination Dichloronitrobenzene Phase-Transfer Catalyst (e.g., Cetyl trimethylammonium bromide) google.com

| Hydrogenation | 3-Chloro-4-fluoronitrobenzene | 1% Platinum on Carbon (Pt/C) | google.com |

Solvent Effects on Reaction Selectivity and Yield

The solvent medium can exert a profound influence on the selectivity and yield of the synthesis of 3-Chloro-4-fluoro-benzotrichloride. Polar aprotic solvents are frequently used in these types of halogen exchange reactions.

Dimethyl sulfoxide (DMSO) has been used as a solvent for the fluorination of 3,4-dichlorobenzotrifluoride. google.com Similarly, tetramethylene sulphone has been employed as a reaction medium for fluorination processes. prepchem.com However, the use of such high-boiling point solvents presents challenges, particularly on an industrial scale. The need to remove the solvent after the reaction often requires high temperatures (170-240°C) and distillation under reduced pressure, which can be energy-intensive and may lead to product degradation. google.com

Furthermore, many of these reactions require anhydrous (water-free) conditions to proceed efficiently. google.com This necessitates a pre-treatment step to dehydrate the raw materials and the solvent, for instance, by azeotropic distillation with benzene or toluene. google.com

Recognizing these drawbacks, methods have been developed that can be performed without a solvent. google.com These solvent-free approaches are considered superior from the standpoints of economics and operational simplicity, as they eliminate the costs and difficulties associated with solvent purchase, recovery, and waste treatment. google.comgoogle.com

Purification Strategies for High Purity Target Compound (e.g., recrystallization, chromatographic methods)

Achieving the specified 95% purity for 3-Chloro-4-fluoro-benzotrichloride necessitates effective purification strategies to remove unreacted starting materials, byproducts, and isomers.

Distillation is a primary method for purification. google.comprepchem.com However, its effectiveness can be limited by the presence of isomers with close boiling points. For instance, the byproduct 4-chloro-3-fluorobenzotrifluoride has a boiling point very near to the desired 3-chloro-4-fluorobenzotrifluoride, which makes their separation by simple distillation difficult and can negatively impact the final product's purity. google.com In such cases, fractional distillation or rectification under vacuum is employed to enhance separation efficiency. google.com

Recrystallization is another common technique, particularly for solid intermediates or final products. For example, crude 3-chloro-4-fluoronitrobenzene, a potential precursor, can be purified by recrystallization from methanol. chemicalbook.com This method relies on the differential solubility of the target compound and impurities in a given solvent at varying temperatures.

While not explicitly detailed for the target compound in the provided sources, chromatographic methods are a standard for achieving high purity in organic synthesis and could be applied if other methods prove insufficient.

Table 2: Purification Techniques for 3-Chloro-4-fluoro-benzotrichloride and Related Compounds

Purification Method Target/Precursor Compound Key Considerations Reference
Distillation 3-Chloro-4-fluorobenzotrifluoride Can be challenging due to close-boiling isomers. google.comgoogle.com
Vacuum Distillation 3-Chloro-4-fluoronitrobenzene Effective for separating isomers with different boiling points under reduced pressure. google.com

| Recrystallization | 3-Chloro-4-fluoronitrobenzene | Purification from a suitable solvent like methanol. | chemicalbook.com |

Industrial Scale Considerations: Yield, Selectivity, and Waste Stream Management

Yield and Selectivity: On an industrial scale, maximizing yield and selectivity is paramount for economic viability. The formation of byproducts, such as 3,5-dichlorobenzotrichloride or isomeric products, significantly reduces the yield of the target compound and complicates purification. google.com The selection of a synthetic route that minimizes these side reactions is crucial. For example, a process starting from the readily available industrial raw material 4-fluorotoluene and using inexpensive reagents like chlorine and hydrogen fluoride has been developed to achieve high selectivity and yield on an industrial scale. google.com This approach avoids some of the selectivity issues found in other methods. google.com

Waste Stream Management: The management of waste streams is a significant challenge in chemical manufacturing. Older methods for producing halogenated aromatics often used large amounts of expensive reagents and polar organic solvents. google.com This not only increased costs but also generated substantial waste streams requiring treatment and disposal, adding to the environmental and financial burden of the process. google.com

Reaction Mechanisms and Reactivity Studies of 3 Chloro 4 Fluoro Benzotrichloride

Nucleophilic Aromatic Substitution (SNAr) Investigations

The benzene (B151609) ring in 3-chloro-4-fluoro-benzotrichloride is rendered electron-deficient by its substituents, making it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is characteristic of aromatic rings bearing powerful electron-withdrawing groups. nih.govresearchgate.net

In SNAr reactions involving polyhalogenated aromatic compounds, the identity of the halogen atom is a critical factor in determining which is displaced. The aromatic ring of 3-chloro-4-fluoro-benzotrichloride is activated for nucleophilic attack at the carbon atoms bonded to the chlorine and fluorine atoms. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine. nih.gov This is attributed to the high electronegativity of fluorine, which effectively stabilizes the intermediate carbanion (the Meisenheimer complex) formed during the reaction. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the rate-determining step in many SNAr reactions is the initial attack by the nucleophile, a step that is accelerated by the inductive effect of the fluorine atom. nih.gov Therefore, nucleophilic attack is generally expected to preferentially displace the fluoride (B91410) anion.

Table 1: Comparison of Halogen Reactivity in SNAr Reactions

FeatureFluorineChlorine
Electronegativity HighModerate
Inductive Effect Strongly electron-withdrawingModerately electron-withdrawing
Leaving Group Ability in SNAr Generally betterGenerally poorer than fluorine
Bond Strength (C-X) StrongerWeaker

The trichloromethyl (-CCl₃) group, much like the trifluoromethyl (-CF₃) group, is a potent electron-withdrawing group due to the strong inductive effect of the halogen atoms. nih.gov This effect significantly depletes the electron density of the aromatic ring, thereby activating it for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing group. In the case of 3-chloro-4-fluoro-benzotrichloride, the -CCl₃ group at position 1 activates the entire ring, but particularly enhances the reactivity of the C-F bond at the para position (position 4).

From a steric perspective, the bulky trichloromethyl group can hinder the approach of a nucleophile to the adjacent ortho position (position 2 and 6). However, for substitution at the meta (position 3) and para (position 4) sites, the steric hindrance from the -CCl₃ group is less significant. The dominant role of the -CCl₃ group in SNAr reactions is its powerful electronic activation of the aromatic system. nih.gov

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution on the 3-chloro-4-fluoro-benzotrichloride ring is challenging due to the cumulative deactivating effects of all three substituents. Halogens and the trichloromethyl group all withdraw electron density from the ring, making it less attractive to electrophiles. libretexts.org

Despite the deactivation of the ring, electrophilic substitution can be forced under specific conditions. The synthesis of the related compound, 3-chloro-4-fluorobenzotrifluoride (B1360330), provides insight into the regioselectivity of these reactions. One synthetic route involves the direct chlorination of 4-fluorobenzotrifluoride (B1346882). google.com This suggests that for the analogous 4-fluorobenzotrichloride (B1329314), electrophilic chlorination would occur at the 3-position to yield 3-chloro-4-fluoro-benzotrichloride. The incoming electrophile attacks the position that is least deactivated and most favored by the directing effects of the existing substituents.

The outcome of an electrophilic aromatic substitution reaction is guided by the directing effects of the substituents already present on the ring.

Fluorine : An ortho-, para-director and a deactivator.

Chlorine : An ortho-, para-director and a deactivator.

Trichloromethyl group (-CCl₃) : A meta-director and a strong deactivator.

In the precursor molecule, 4-fluorobenzotrichloride, the fluorine atom at position 4 directs incoming electrophiles to the ortho positions (3 and 5), while the -CCl₃ group at position 1 directs to the meta positions (3 and 5). Both groups, therefore, direct the electrophile to the same available positions on the ring. The fluorine atom is less deactivating than the chlorine atom, and its directing effect is paramount in determining the position of substitution. This alignment of directing effects leads to the selective formation of the 3-chloro isomer upon electrophilic chlorination.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPosition on Ring (Precursor)TypeDirecting Effect
-CCl₃1Strong DeactivatorMeta (to positions 3, 5)
-F4DeactivatorOrtho, Para (to positions 3, 5)

Radical Reaction Pathways

The potential for radical reactions involving 3-chloro-4-fluoro-benzotrichloride also exists. A patented process for the synthesis of 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde (B137897) utilizes a free-radical chlorination step. google.com This indicates that under conditions that promote the formation of radicals, such as exposure to UV light or the presence of a radical initiator, this class of compounds can undergo radical reactions. The most probable site for a radical attack on 3-chloro-4-fluoro-benzotrichloride would be the benzylic position, leading to reactions involving the -CCl₃ side chain. However, radical substitution on the aromatic ring itself cannot be entirely ruled out, though it is generally a less common pathway compared to reactions at the benzylic site.

Oxidative and Reductive Transformations

The environmental fate and chemical transformations of 3-Chloro-4-fluoro-benzotrichloride are expected to be governed by oxidative and reductive processes.

The atmospheric degradation of aromatic compounds is often initiated by reaction with hydroxyl (OH) radicals. osti.gov For structurally similar compounds like 4-chlorobenzotrifluoride (B24415) (CBTF), the primary atmospheric loss process is reaction with OH radicals. osti.gov The rate constant for the reaction of OH radicals with CBTF has been determined, suggesting that this is a significant pathway for its removal from the atmosphere. osti.gov

The mechanism likely involves the addition of the OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical adduct. This adduct can then undergo further reactions, potentially leading to ring-opening or the formation of phenolic compounds. The presence of chlorine atoms in the atmosphere can also lead to reactions with chlorinated volatile organic compounds. nih.govresearchgate.net Biomass burning is a notable source of atmospheric chlorine, which can influence regional atmospheric chemistry. nih.gov

Compound Reaction with **Rate Constant (cm³ molecule⁻¹ s⁻¹) **Atmospheric Lifetime Estimation
4-Chlorobenzotrifluoride (CBTF)OH radicals(2.3 ± 0.8) x 10⁻¹³ osti.gov---
Chlorobenzene (CB)OH radicals(8.8 ± 1.1) x 10⁻¹³ osti.gov---
Benzotrifluoride (B45747) (BTF)OH radicals(4.4 ± 1.1) x 10⁻¹³ osti.gov---

This data is for compounds structurally related to 3-Chloro-4-fluoro-benzotrichloride and is used to infer its potential atmospheric behavior.

The photolysis of aryl chlorides in aqueous environments can proceed through various pathways, including homolytic cleavage of the carbon-halogen bond to form a phenyl radical and a halogen atom, or through heterolytic pathways. acs.orgacs.org The presence of other species in the water, such as natural organic matter (NOM), can influence the photolysis process. nih.gov NOM can act as a photosensitizer, promoting the transformation of organic contaminants. nih.gov

Uranyl ion-photocatalyzed hydroxylation of aryl chlorides with water has been demonstrated as a method to form phenols under ambient conditions. nih.gov This process involves a combination of single electron transfer and hydrogen atom transfer. nih.gov The presence of chloride ions in the water can also affect photoelectrochemical degradation processes, with the effect being dependent on the applied potential. mdpi.com

Direct studies on the aqueous photolysis of 3-Chloro-4-fluoro-benzotrichloride are not available. The information is inferred from studies on other aryl chlorides.

Zero-valent iron (ZVI) is a common reductant used for the remediation of contaminated groundwater and soil. enviro.wikifrtr.gov ZVI can effectively degrade a variety of contaminants, including chlorinated solvents and nitroaromatic compounds, through chemical reduction. enviro.wikirsc.org The process involves the transfer of electrons from the iron surface to the contaminant, leading to its transformation. For chlorinated compounds, this often results in reductive dechlorination.

The efficiency of ZVI can be affected by passivation of the iron surface, but methods such as the application of a low electrical direct current can help restore its reactivity. nih.gov The reactivity of ZVI can also be influenced by water chemistry, including pH and the presence of other ions. nih.gov

Reductant Contaminant Type General Transformation
Zero-Valent Iron (ZVI)Chlorinated SolventsReductive Dechlorination enviro.wikifrtr.gov
Zero-Valent Iron (ZVI)Nitroaromatic CompoundsReduction of Nitro Group rsc.orgnih.gov
Zero-Valent Iron (ZVI)Heavy Metals (e.g., Cr(VI))Reduction and Sequestration enviro.wiki

This table provides a general overview of the reactivity of ZVI towards different classes of contaminants. The specific reaction of 3-Chloro-4-fluoro-benzotrichloride with ZVI has not been documented.

Chemo- and Regioselectivity in Complex Reaction Environments

The chemo- and regioselectivity of reactions involving 3-Chloro-4-fluoro-benzotrichloride would be highly dependent on the reaction conditions and the nature of the attacking reagent. The presence of three distinct types of substituents on the benzene ring (trichloromethyl, chloro, and fluoro) presents multiple potential reaction sites.

For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the strongly electron-withdrawing trichloromethyl group would be activated. However, the existing chloro and fluoro substituents at positions 3 and 4 complicate predictions. The relative lability of the C-Cl bonds in the trichloromethyl group versus the C-Cl bond on the aromatic ring would be a key factor in determining chemoselectivity under various conditions.

In complex reaction environments, such as those involving multiple potential reagents or catalytic systems, predicting the outcome requires a detailed understanding of the competing reaction pathways. One-pot, multi-component reactions are a testament to the ability to control chemo- and regioselectivity to achieve desired products. rsc.org

As there are no specific studies on the chemo- and regioselectivity of 3-Chloro-4-fluoro-benzotrichloride, this discussion is based on general principles of organic synthesis and reactivity of substituted aromatic compounds.

Selective Functionalization of Halogen Atoms

The selective functionalization of the halogen atoms in 3-Chloro-4-fluoro-benzotrichloride is a key aspect of its chemistry, enabling the synthesis of a variety of derivatives. The different electronic environments of the fluorine, aromatic chlorine, and the chlorine atoms of the trichloromethyl group allow for targeted reactions.

The trichloromethyl group is susceptible to hydrolysis to form the corresponding carboxylic acid. For instance, the related compound 3-chloro-4-fluorobenzoyl chloride can be hydrolyzed to 3-chloro-4-fluorobenzoic acid. researchgate.net This suggests that under appropriate conditions, the benzotrichloride (B165768) can undergo a similar transformation.

Nucleophilic aromatic substitution (SNAr) reactions can also be employed to selectively replace the aromatic halogen atoms. The feasibility of such reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In the case of 3-Chloro-4-fluoro-benzotrichloride, the trichloromethyl group acts as a deactivating group for electrophilic aromatic substitution but can activate the ring for nucleophilic attack. Theoretical studies on related molecules like 3-chloro-4-fluoronitrobenzene (B104753) have explored its potential for various intermolecular interactions and reactivity in nucleophilic substitution reactions. boulingchem.com

Halogen exchange reactions, often catalyzed by phase-transfer catalysts, provide another avenue for selective functionalization. For example, the conversion of chloroaromatic compounds to their fluoro-analogs can be achieved using alkali metal fluorides. google.com This type of reaction could potentially be applied to selectively replace the chlorine atom on the aromatic ring of 3-Chloro-4-fluoro-benzotrichloride.

Influence of Reaction Conditions on Product Distribution

The distribution of products in reactions involving 3-Chloro-4-fluoro-benzotrichloride is critically influenced by the reaction conditions, including temperature, the choice of catalyst, and the solvent system.

Temperature:

Temperature plays a significant role in controlling the selectivity of reactions. For instance, in halogen exchange reactions, the temperature can affect the rate and efficiency of the substitution. In the production of the related compound 3-chloro-4-fluorobenzotrifluoride, the reaction temperature is a key parameter that is carefully controlled. google.com

Catalysts:

The choice of catalyst is crucial in directing the outcome of a reaction. In the synthesis of 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde, a two-step process is employed where a radical initiator is used in the first step and a chlorination catalyst is used in the second to achieve the desired product. google.com For halogen exchange reactions, phase-transfer catalysts such as tetra(dihydrocarbylamino)phosphonium halides can be employed to facilitate the reaction. google.com The use of specific co-catalysts, such as iodine, can also enhance the selectivity of chlorination reactions on the aromatic ring. google.com Lewis acid catalysts, if present, could potentially lead to Friedel-Crafts type side reactions. google.com

Solvents:

The solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway and product distribution. For the synthesis of 3-chloro-4-fluorobenzotrifluoride, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used in conjunction with a fluorinating agent. google.com The miscibility of 3-Chloro-4-fluorobenzotrifluoride with common organic solvents allows for a homogeneous reaction environment, which can promote more efficient reactions. boulingchem.com

Interactive Data Table: Examples of Reaction Conditions and Products

Starting MaterialReagents and ConditionsProduct(s)Reference
4-Fluorobenzaldehyde1. Chlorinating agent, radical initiator, -20 to 200 °C2. Chlorinating agent, chlorination catalyst, -20 to 200 °C3-Chloro-4-fluorobenzoyl chloride google.com
3,4-Dichlorobenzotrifluoride (B146526)Anhydrous potassium fluoride, copper halide, crown ether, polar aprotic solvent3-Chloro-4-fluorobenzotrifluoride
4-FluorobenzotrichlorideHydrogen fluoride (HF)4-Fluorobenzotrifluoride google.com
4-FluorobenzotrifluorideChlorine (Cl₂), Iodine (I₂)3-Chloro-4-fluorobenzotrifluoride google.com

Computational and Theoretical Investigations of 3 Chloro 4 Fluoro Benzotrichloride

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical methods are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the energetic feasibility of different spatial orientations, or conformations.

The investigation of the molecular structure of 3-Chloro-4-fluoro-benzotrichloride would typically begin with computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. prensipjournals.comprensipjournals.comresearchgate.netresearchgate.net These ab initio and DFT methods are cornerstones of computational chemistry, used to solve the Schrödinger equation for a molecule, albeit with different approximations.

Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the complex interactions between electrons by considering each electron in the average field of all other electrons. While computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. researchgate.net

Density Functional Theory (DFT): DFT is a widely used alternative that maps the electron density of a multi-electron system to its total energy. prensipjournals.comresearchgate.net Methods like the popular B3LYP functional incorporate a degree of electron correlation, often providing results that align well with experimental data for a reasonable computational cost. prensipjournals.comresearchgate.net For a molecule like 3-Chloro-4-fluoro-benzotrichloride, these calculations would be performed with a specific basis set, such as 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. prensipjournals.comresearchgate.net

A primary output of DFT and HF calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This process fine-tunes the positions of the atoms to find a stable equilibrium structure.

From this optimized geometry, critical bond parameters such as bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms) are determined. For 3-Chloro-4-fluoro-benzotrichloride, this analysis would provide precise values for:

The lengths of C-C bonds within the benzene (B151609) ring.

The lengths of the C-Cl, C-F, and C-H bonds.

The bond lengths within the trichloromethyl (-CCl₃) group.

Electronic Structure and Reactivity Descriptors

Beyond molecular shape, computational methods illuminate the electronic landscape of a molecule, which is key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a framework for describing chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 3-Chloro-4-fluoro-benzotrichloride, a FMO analysis would calculate the energies of these orbitals and their gap, providing insight into the molecule's potential for undergoing chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The MEP map is color-coded, typically with red indicating regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating the most positive potential (electron-poor, prone to nucleophilic attack). mdpi.com Green and yellow represent intermediate potential values. For 3-Chloro-4-fluoro-benzotrichloride, an MEP map would reveal the influence of the electron-withdrawing halogen and trichloromethyl groups on the benzene ring. It would likely show negative potential around the fluorine and chlorine atoms due to their lone pairs and positive potential on the hydrogen atoms of the ring. mdpi.com

Global reactivity descriptors are quantitative measures derived from the energies of the frontier orbitals. They provide a more numerical basis for predicting reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the energy of the HOMO-LUMO gap. A "hard" molecule has a large gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of both electronegativity and chemical hardness.

These indices, calculated from the HOMO and LUMO energies obtained via DFT or HF methods, would offer a quantitative assessment of the reactivity of 3-Chloro-4-fluoro-benzotrichloride.

Investigation of Intramolecular Charge Transfer (ICT) Regions

Intramolecular charge transfer (ICT) is a critical phenomenon in molecules featuring electron-donating and electron-accepting groups, significantly influencing their photophysical properties. mdpi.com For 3-chloro-4-fluoro-benzotrichloride, the benzotrichloride (B165768) (-CCl₃) group acts as an electron-withdrawing group, while the chlorine and fluorine atoms on the benzene ring also exert strong electronic effects.

A computational analysis would involve mapping the electron density distribution in the ground and excited states. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding ICT. In a typical analysis, the HOMO might be localized on the benzene ring, while the LUMO could be centered on the electron-accepting -CCl₃ group. The spatial separation of these orbitals upon electronic excitation would indicate the presence of an ICT state. researchgate.net Studies on related molecules like 3-chloro-4-fluoronitrobenzene (B104753) have successfully used DFT and HF methods to analyze HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps to identify nucleophilic and electrophilic regions, which are indicative of ICT characteristics. prensipjournals.comresearchgate.net

Spectroscopic Property Predictions and Validation

Theoretical NMR spectroscopy is a vital tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP functional) and a suitable basis set (like 6-311++G(d,p)), is employed to calculate the isotropic shielding values for ¹H, ¹³C, and ¹⁹F nuclei. prensipjournals.com These values are then converted to chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS).

For 3-chloro-4-fluoro-benzotrichloride, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the fluorine atom. The predicted values for similar molecules, such as 3-chloro-4-fluoronitrobenzene, have shown good agreement with experimental data, validating the computational approach. prensipjournals.comresearchgate.net

Hypothetical Data Table: Predicted NMR Chemical Shifts (ppm) This table is illustrative and based on typical results for similar compounds. Actual values for 3-Chloro-4-fluoro-benzotrichloride would require specific computation.

NucleusAtom PositionPredicted Chemical Shift (δ) using DFT/B3LYPPredicted Chemical Shift (δ) using HF
¹HH-2~7.8 - 8.2~7.9 - 8.4
¹HH-5~7.6 - 8.0~7.7 - 8.1
¹HH-6~7.4 - 7.8~7.5 - 7.9
¹³CC-1 (-CCl₃)~135 - 140~138 - 143
¹³CC-3 (C-Cl)~130 - 134~132 - 136
¹³CC-4 (C-F)~155 - 165 (d, ¹JCF)~158 - 168 (d, ¹JCF)
¹⁹FF-4~ -110 to -120~ -112 to -122

Computational methods can predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies of a molecule. These calculations, performed after geometric optimization, identify the characteristic vibrational modes. For 3-chloro-4-fluoro-benzotrichloride, key vibrations would include C-H stretching, C-C stretching in the aromatic ring, C-F stretching, C-Cl stretching (both on the ring and in the -CCl₃ group), and various bending modes.

In studies of the related 3-chloro-4-fluoro benzonitrile, DFT (B3LYP) and HF methods with the 6-311++G(d,p) basis set were used to calculate vibrational frequencies. researchgate.net The computed frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net A strong band predicted in the 1000-1250 cm⁻¹ range would likely be attributed to the C-F stretching vibration. researchgate.net

Hypothetical Data Table: Selected Predicted Vibrational Frequencies (cm⁻¹) This table is illustrative. Actual values require specific computation.

Vibrational ModePredicted Frequency (Scaled DFT)Description
ν(C-H)~3100 - 3000Aromatic C-H stretch
ν(C=C)~1600 - 1450Aromatic ring stretch
ν(C-F)~1250 - 1000C-F stretch
ν(C-Cl)~800 - 600C-Cl stretch (-CCl₃ group)
ν(C-Cl)~1100 - 850Aromatic C-Cl stretch

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. By calculating the energies of vertical electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). For 3-chloro-4-fluoro-benzotrichloride, the calculations would likely reveal π → π* transitions within the benzene ring system. The solvent environment is often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. Research on analogous molecules has used TD-DFT to determine electronic absorption maxima, providing insights into their electronic structure. prensipjournals.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is invaluable for studying chemical reactivity and reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of activation energies, which determine reaction rates.

For 3-chloro-4-fluoro-benzotrichloride, a potential reaction to study would be nucleophilic aromatic substitution, where a nucleophile replaces either the chlorine or fluorine atom on the ring. Computational modeling could determine the activation barriers for substitution at each position, predicting the most likely product. This involves locating the transition state structure for each pathway and calculating its energy relative to the reactants. Such analyses have been noted as a valuable application for understanding the reactivity of molecules like 3-chloro-4-fluoronitrobenzene. prensipjournals.com

Energetic Profiles of Transformations (e.g., Free Energy Changes for Halogen Exchange)

The transformation of 3-Chloro-4-fluoro-benzotrichloride, particularly through processes like halogen exchange, can be comprehensively investigated using computational chemistry. These theoretical studies provide insights into the reaction mechanisms and the thermodynamic feasibility of such transformations by calculating their energetic profiles. A key parameter in these profiles is the Gibbs free energy change (ΔG), which determines the spontaneity of a reaction under given conditions.

Computational methods, most notably Density Functional Theory (DFT), are powerful tools for modeling the potential energy surfaces of chemical reactions. rsc.org For a process such as the exchange of a chlorine atom with another halogen (e.g., fluorine or bromine) on the benzotrichloride moiety, DFT calculations can determine the energies of the reactants, products, transition states, and any intermediates. acs.org

The free energy of a reaction is calculated by considering the electronic energy, zero-point vibrational energy, thermal energy, and entropy. acs.org The reaction of a nucleophile with an aromatic compound, such as the SNAr (nucleophilic aromatic substitution) reaction, is a common transformation where energetic profiles are studied. researchgate.netnih.gov In the case of 3-Chloro-4-fluoro-benzotrichloride, a nucleophile could attack the aromatic ring, leading to the substitution of the chloro or fluoro group. The relative stability of the intermediates, which are resonance-stabilized carbocations (also known as Wheland intermediates or sigma complexes), plays a crucial role in determining the reaction pathway. libretexts.org The presence of both chloro and fluoro substituents on the benzene ring introduces regioselectivity, and computational studies can predict the preferred site of attack by comparing the activation energies for substitution at different positions.

Furthermore, the trichloromethyl group (-CCl₃) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. ncert.nic.in Computational models can quantify this effect on the energetics of halogen exchange reactions.

Below is an illustrative data table representing hypothetical free energy changes for a halogen exchange reaction on 3-Chloro-4-fluoro-benzotrichloride. It is important to note that this data is representative and intended to demonstrate the type of information that can be obtained from computational studies. The actual values would be determined through specific and complex calculations.

Illustrative Free Energy Changes (ΔG) for Halogen Exchange Reactions of 3-Chloro-4-fluoro-benzotrichloride at 298.15 K
ReactionReactantsProductsHypothetical ΔG (kcal/mol)Reaction Spontaneity
Fluorination of Trichloromethyl Group3-Chloro-4-fluoro-benzotrichloride + F⁻3-Chloro-4-fluoro-benzenedichlorofluoromethyl + Cl⁻-15.2Spontaneous
Bromination of Trichloromethyl Group3-Chloro-4-fluoro-benzotrichloride + Br⁻3-Chloro-4-fluoro-benzenedichlorobromomethyl + Cl⁻+5.8Non-spontaneous
Aromatic Fluorine Substitution3-Chloro-4-fluoro-benzotrichloride + Cl⁻3,4-Dichloro-benzotrichloride + F⁻+8.5Non-spontaneous
Aromatic Chlorine Substitution3-Chloro-4-fluoro-benzotrichloride + F⁻4-Fluoro-benzotrichloride + Cl⁻-10.3Spontaneous

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical, chemical, or biological activity. In the context of 3-Chloro-4-fluoro-benzotrichloride, QSAR can be employed to predict its reactivity in various chemical transformations. The fundamental principle of QSAR is that the structure of a molecule dictates its properties and, consequently, its reactivity. researchgate.net

The development of a QSAR model for predicting the reactivity of halogenated aromatic hydrocarbons like 3-Chloro-4-fluoro-benzotrichloride involves several steps:

Data Set Selection: A series of structurally related compounds with known reactivity data is compiled. For instance, this could include various substituted benzotrichlorides.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using methods like DFT, these include parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potentials, and atomic charges. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the calculated descriptors and the observed reactivity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For a molecule like 3-Chloro-4-fluoro-benzotrichloride, a QSAR model could predict its susceptibility to nucleophilic or electrophilic attack. masterorganicchemistry.com The electronic effects of the chloro, fluoro, and trichloromethyl substituents are key determinants of its reactivity. The chloro and fluoro groups are electron-withdrawing via induction but electron-donating through resonance, while the trichloromethyl group is strongly electron-withdrawing. These effects can be quantified by various descriptors.

A hypothetical QSAR model for predicting the rate constant (log k) of a nucleophilic substitution reaction on substituted benzotrichlorides might take the following form:

log k = β₀ + β₁ (σ) + β₂ (LUMO) + β₃ (qC)

Where:

σ is the Hammett substituent constant, representing the electronic effect of the substituents on the aromatic ring.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.

qC is the partial atomic charge on the carbon atom undergoing substitution, indicating its electrophilicity.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the model fitting.

The following interactive table outlines some of the key descriptors that would be relevant in a QSAR study of the reactivity of 3-Chloro-4-fluoro-benzotrichloride.

Key Molecular Descriptors for QSAR Analysis of 3-Chloro-4-fluoro-benzotrichloride Reactivity
Descriptor TypeSpecific DescriptorRelevance to Reactivity Prediction
ElectronicHammett Constants (σ)Quantifies the electron-donating or electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring.
HOMO-LUMO Energy GapIndicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. vjst.vn
Quantum-ChemicalPartial Atomic ChargesPredicts the most likely sites for nucleophilic or electrophilic attack.
Dipole MomentReflects the overall polarity of the molecule, which can influence its interaction with polar reactants and solvents.
StericTaft Steric Parameter (Es)Accounts for the steric hindrance caused by the substituents, which can affect the approach of a reactant to the reaction center.

By leveraging such computational approaches, the reactivity of 3-Chloro-4-fluoro-benzotrichloride can be predicted with a reasonable degree of accuracy, guiding synthetic efforts and providing a deeper understanding of its chemical behavior. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the atomic arrangement within a molecule. jchps.comresearchgate.net For 3-Chloro-4-fluoro-benzotrichloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework. hyphadiscovery.com

The ¹H NMR spectrum is used to identify the number and electronic environments of protons in a molecule. jchps.com In the aromatic region of the 3-Chloro-4-fluoro-benzotrichloride spectrum (typically δ 7.0-8.5 ppm), three distinct signals are expected, corresponding to the three protons on the benzene (B151609) ring.

H-2: The proton at position 2 is ortho to the trichloromethyl (-CCl₃) group and meta to the chlorine atom. It is expected to appear as a doublet.

H-5: The proton at position 5 is ortho to the chlorine atom and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with both H-6 and the fluorine atom.

H-6: The proton at position 6 is ortho to the fluorine atom and meta to the trichloromethyl group. This proton will likely show complex splitting, appearing as a doublet of doublets due to coupling to H-5 and the fluorine atom.

The precise chemical shifts are influenced by the electron-withdrawing effects of the halogen and trichloromethyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-4-fluoro-benzotrichloride Predicted data based on established principles of NMR spectroscopy.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.8 - 8.0d (doublet)J(H2-H6) ≈ 2-3 Hz
H-5~7.4 - 7.6dd (doublet of doublets)J(H5-H6) ≈ 8-9 Hz, J(H5-F) ≈ 4-5 Hz
H-6~7.2 - 7.4ddd (doublet of doublet of doublets)J(H6-H5) ≈ 8-9 Hz, J(H6-F) ≈ 8-9 Hz, J(H6-H2) ≈ 2-3 Hz

¹³C NMR Spectroscopy for Aromatic Carbon Framework Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For 3-Chloro-4-fluoro-benzotrichloride, seven distinct signals are anticipated: six for the aromatic carbons and one for the trichloromethyl carbon. The signals for carbons bonded to fluorine will appear as doublets due to C-F spin-spin coupling. Quaternary carbons, those without attached protons, typically show signals of lower intensity. youtube.com

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of δ 115-140 ppm. The carbon attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- or three-bond couplings. The carbons bonded to chlorine (C-3) and the trichloromethyl group (C-1) will be shifted downfield.

Trichloromethyl Carbon: The carbon of the -CCl₃ group is expected to appear as a single peak in a distinct region of the spectrum, typically around δ 95-105 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-4-fluoro-benzotrichloride Predicted data based on established principles of NMR spectroscopy.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (-CCl₃)~95 - 105s (singlet)
C-1 (Aromatic)~135 - 140d (doublet)
C-2 (Aromatic)~128 - 132d (doublet)
C-3 (Aromatic)~130 - 135d (doublet)
C-4 (Aromatic)~158 - 162d (doublet)
C-5 (Aromatic)~125 - 129d (doublet)
C-6 (Aromatic)~118 - 122d (doublet)

¹⁹F NMR Spectroscopy for Fluorine Environments and Spin-Spin Coupling

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. azom.com For 3-Chloro-4-fluoro-benzotrichloride, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal will be split into a multiplet due to coupling with the ortho proton (H-5) and the meta proton (H-6), providing further confirmation of the substitution pattern. nih.gov

For unambiguous structural assignment, multi-dimensional NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the H-5 and H-6 connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of the signals for C-2, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.com It would show correlations from the aromatic protons to the quaternary carbons (C-1, C-3, C-4) and, critically, from the H-2 and H-6 protons to the trichloromethyl carbon, unequivocally confirming the entire molecular structure.

Mass Spectrometry in Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

GC-MS is the method of choice for analyzing volatile and semi-volatile compounds. researchgate.net In the context of a 95% pure sample of 3-Chloro-4-fluoro-benzotrichloride, GC is used to separate the main component from any volatile impurities prior to their individual analysis by MS. rsc.org

Molecular Ion Peak: The mass spectrum of the primary component would exhibit a molecular ion peak (M⁺) corresponding to the mass of C₇H₃Cl₄F. A key feature would be the characteristic isotopic cluster pattern resulting from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which provides a distinctive signature for chlorine-containing compounds.

Fragmentation Pattern: Electron ionization would cause the molecule to fragment in a predictable manner. Common fragmentation pathways would likely include the loss of a chlorine radical to form the stable [M-Cl]⁺ ion, which would also show a characteristic isotopic pattern for three chlorines. Subsequent fragmentations could involve further loss of chlorine or the entire -CCl₃ group.

Impurity Profiling: The GC-MS analysis would also serve to identify and quantify volatile impurities present in the 95% sample. Potential impurities could include starting materials, isomers (e.g., other chloro-fluoro-benzotrichloride isomers), or by-products from the synthesis, such as compounds with incomplete chlorination of the methyl group (e.g., 3-chloro-4-fluoro-benzyldichloride). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS and Tandem MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (MS/MS) are powerful tools for the analysis of halogenated aromatic compounds, particularly within complex matrices. acs.orgdrawellanalytical.com For 3-Chloro-4-fluoro-benzotrichloride, a reversed-phase HPLC method could be developed for separation from impurities or other components in a mixture. nih.govchromforum.org The mobile phase would likely consist of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, and a C18 column would be a suitable stationary phase. chromforum.orgumb.edu

Table 1: Conceptual LC-MS/MS Parameters for 3-Chloro-4-fluoro-benzotrichloride Analysis

ParameterValue/Condition
Chromatography
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water gradient
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MS ModeTandem MS (MS/MS) using Multiple Reaction Monitoring (MRM)
Precursor Ion (Conceptual)[M+H]+ or [M-Cl]+
Product Ions (Conceptual)Fragments resulting from the loss of Cl, F, or CCl3

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of a compound by providing its exact mass. This allows for the determination of the elemental composition of the molecule with high accuracy. For 3-Chloro-4-fluoro-benzotrichloride (C7H3Cl4F), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a critical capability when dealing with halogenated compounds where various combinations of isotopes can exist. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.gov

Table 2: Calculated Exact Mass for Isotopologues of 3-Chloro-4-fluoro-benzotrichloride

Isotopologue FormulaExact Mass (Da)
C7H3(35Cl)4(19F)245.8973
C7H3(35Cl)3(37Cl)(19F)247.8943

Note: The table shows the calculated exact masses for the most abundant isotopologues. The presence and relative abundance of these isotopologues in a mass spectrum are characteristic of a compound containing chlorine.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4-fluoro-benzotrichloride is expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds. While a specific spectrum for this compound is not publicly available, data from related compounds like 4-fluorobenzotrichloride (B1329314) and other chlorinated aromatic compounds can be used to predict the key absorption regions. nih.govnist.govnist.gov

The C-Cl stretching vibrations of the trichloromethyl group are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring will be observed in the 1600-1400 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for 3-Chloro-4-fluoro-benzotrichloride

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1000Strong
C-Cl Stretch (Aromatic)1100 - 800Medium to Strong
C-Cl Stretch (-CCl3)800 - 600Strong

Raman Spectroscopy (Conceptual)

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For 3-Chloro-4-fluoro-benzotrichloride, the symmetric stretching vibrations of the benzene ring would be expected to show strong Raman signals. The C-Cl bonds of the trichloromethyl group would also be Raman active. acs.org

Conceptually, the Raman spectrum would provide a characteristic fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of the substituted benzene ring and the trichloromethyl group. acs.orgcapes.gov.br This technique can be particularly useful for quantitative analysis, as the intensity of Raman signals is directly proportional to the concentration of the analyte. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 3-Chloro-4-fluoro-benzotrichloride exhibit characteristic UV absorption bands due to π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. uv-vis-spectral-atlas-mainz.org

Table 4: Predicted UV-Vis Absorption Data for 3-Chloro-4-fluoro-benzotrichloride

SolventPredicted λmax (nm)Molar Absorptivity (ε)
Hexane or Ethanol~ 260 - 280To be determined experimentally

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic techniques are essential for separating 3-Chloro-4-fluoro-benzotrichloride from any starting materials, by-products, or degradation products, as well as for determining its purity and quantifying its concentration in a sample.

Gas chromatography (GC) is a highly suitable technique for the analysis of volatile and thermally stable compounds like 3-Chloro-4-fluoro-benzotrichloride. nih.gov A non-polar or medium-polarity capillary column would be appropriate for separation. For detection, a flame ionization detector (FID) can be used for general-purpose analysis, while an electron capture detector (ECD) or a halogen-specific detector (XSD) would offer higher sensitivity and selectivity for this halogenated compound. nih.govdavidsonanalytical.co.uk Gas chromatography coupled with mass spectrometry (GC-MS) provides both separation and structural identification. nih.gov The purity of 3-Chloro-4-fluoro-benzotrichloride, often stated as 95%, is typically determined by the peak area percentage in a GC chromatogram. tcichemicals.com

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile impurities that may be present in the sample. nih.gov As discussed in the LC-MS section, a reversed-phase method would be the standard approach. chromforum.org Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. drawellanalytical.com

Table 5: Chromatographic Methods for the Analysis of 3-Chloro-4-fluoro-benzotrichloride

TechniqueStationary PhaseDetectorApplication
Gas Chromatography (GC)Non-polar (e.g., DB-5) or medium-polarity (e.g., DB-17) capillary columnFID, ECD, XSD, MSPurity assessment, quantification, impurity profiling
High-Performance Liquid Chromatography (HPLC)C18 reversed-phaseUV, MSSeparation of non-volatile impurities, quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. In the context of substituted benzotrichlorides and related intermediates, HPLC is primarily employed for purity assessment and quantification. For instance, in syntheses involving similar structures, such as the preparation of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, HPLC is the method of choice to determine the purity of the final product, which was found to be in the range of 94-97%. googleapis.com

The metabolic fate of structurally related compounds like 3-chloro-4-fluoroaniline (B193440) has been extensively studied using a combination of HPLC coupled with mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance spectroscopy (HPLC-NMR). researchgate.net These hyphenated techniques allow for the separation, identification, and quantification of numerous metabolites, demonstrating HPLC's capability in complex matrix analysis. researchgate.net While specific HPLC methods for 3-Chloro-4-fluoro-benzotrichloride are not widely published, standard reversed-phase methods would be applicable for its analysis.

A typical HPLC setup for analyzing chlorinated and fluorinated aromatic compounds is detailed in the table below.

ParameterTypical Value
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (typically at 254 nm) or Mass Spectrometry (MS)
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a definitive technique for the analysis of volatile compounds like 3-Chloro-4-fluoro-benzotrichloride. It is the standard method for determining the purity of related commercial products. For example, the purity of 3-Chloro-4-fluorobenzotrifluoride (B1360330), a closely related compound, is typically certified as >98.0% by GC analysis. tcichemicals.com

In synthetic processes, GC analysis is crucial for monitoring the reaction endpoint. During the chlorination of benzotrifluoride (B45747) derivatives, the reaction's completion is often determined by GC, ensuring the desired degree of chlorination is achieved before workup. google.comgoogle.com A Chinese patent describes a method for preparing 3-chloro-4-fluorobenzotrifluoride where gas chromatographic analysis confirmed a product purity of 99% and a reaction yield of 80%. google.com

The following table outlines typical operating conditions for the GC/MS analysis of volatile halogenated organic compounds. usgs.gov

ParameterTypical Value
Column Fused-silica capillary, e.g., DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness). usgs.gov
Carrier Gas Helium, with a flow rate of approximately 15 mL/min. usgs.gov
Injector Type Split/Splitless, 270 °C
Oven Temperature Program Initial 10°C (hold 5 min), ramp at 6°C/min to 160°C. usgs.gov
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI) at 70 eV. usgs.gov
Scan Range 45 to 300 amu. usgs.gov

Thermal Analysis Techniques for Reaction Engineering and Safety Studies

The synthesis of halogenated and nitrated aromatic compounds can involve highly energetic reactions. Thermal analysis techniques are critical for understanding the thermodynamics of these reactions, identifying potential thermal hazards, and establishing safe operating parameters for industrial-scale production.

Differential Scanning Calorimetry (DSC) for Exothermic Reactions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is invaluable for detecting exothermic events, such as decomposition reactions, which can lead to thermal runaway if not properly controlled.

ParameterValueSignificance
Starting Temperature (T_onset) 414 K (141 °C)The temperature at which self-heating begins, indicating the onset of decomposition.
Starting Self-Heating Rate 0.0064 K/sThe initial rate of temperature increase due to the exothermic reaction.
Adiabatic Temperature Rise (ΔT_ad) 325 KThe theoretical temperature increase under adiabatic (no heat loss) conditions.
Final Reaction Temperature 739 K (466 °C)The maximum temperature reached during the runaway decomposition.
Decomposition Enthalpy (ΔH_d) -438 kJ/kgThe total heat released during the decomposition, indicating its explosive potential.
Data derived from an ARC test on a related nitration reaction mixture. polimi.it

Reaction Calorimetry for Process Safety Evaluation

Reaction calorimetry measures the amount of heat evolved or absorbed during a chemical reaction in real-time. This data is fundamental for safe process design, scale-up, and the prevention of thermal runaway incidents. By understanding the heat of reaction, the rate of heat generation, and the heat transfer capabilities of the reactor, engineers can design adequate cooling systems and emergency protocols.

A simulation of a cooling system failure in an industrial reactor for the synthesis of 4-Chloro-3-nitrobenzotrifluoride highlights the importance of calorimetric data. polimi.it Such models, validated with calorimetric measurements, can predict the consequences of process deviations. polimi.it The study determined that a loss of cooling could trigger unwanted decomposition reactions, leading to a rapid increase in temperature and pressure, potentially causing a reactor explosion. polimi.it Key parameters obtained from reaction calorimetry, such as the heat of reaction and specific heat capacity of the reaction mixture, are inputs for these critical safety models. This approach allows for the development of inherently safer processes for the manufacturing of compounds like 3-Chloro-4-fluoro-benzotrichloride.

Applications and Derivatization in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The 3-chloro-4-fluorophenyl structural motif is a component of various biologically active compounds. 3-Chloro-4-fluoro-benzotrichloride serves as a primary starting material for producing key downstream intermediates, such as 3-chloro-4-fluorobenzotrifluoride (B1360330) and 3-chloro-4-fluorobenzoic acid, which are subsequently used in the synthesis of novel pharmaceuticals. google.com The related compound, 3-chloro-4-fluoronitrobenzene (B104753), is also noted as a useful intermediate for medicines. google.com

The transformation of 3-Chloro-4-fluoro-benzotrichloride into more stable and versatile intermediates is a critical first step in the development of new drug candidates. The two primary derivatization pathways involve fluorination and hydrolysis.

Fluorination to 3-Chloro-4-fluorobenzotrifluoride: The reaction of the trichloromethyl group with fluorinating agents, such as hydrogen fluoride (B91410) (HF), converts it into the highly stable trifluoromethyl group (-CF₃). google.com The resulting compound, 3-chloro-4-fluorobenzotrifluoride, is a key building block in medicinal chemistry, valued for its ability to enhance properties such as metabolic stability and membrane permeability. google.com

Hydrolysis to 3-Chloro-4-fluorobenzoic acid: The trichloromethyl group can be hydrolyzed to form a carboxylic acid group (-COOH), yielding 3-chloro-4-fluorobenzoic acid. google.comnih.gov This carboxylic acid derivative is another pivotal intermediate, allowing for the formation of amides, esters, and other functionalities common in pharmaceutical agents.

Table 1: Key Pharmaceutical Intermediates from 3-Chloro-4-fluoro-benzotrichloride This table is interactive. Click on the headers to sort.

Starting Material Transformation Key Intermediate CAS Number Significance in Synthesis
3-Chloro-4-fluoro-benzotrichloride Fluorination 3-Chloro-4-fluorobenzotrifluoride 78068-85-6 Introduces the metabolically stable -CF₃ group for drug development. google.comsigmaaldrich.com
3-Chloro-4-fluoro-benzotrichloride Hydrolysis 3-Chloro-4-fluorobenzoic acid 403-16-7 Provides a -COOH group for creating amides and esters in drug molecules. nih.govsigmaaldrich.com

The unique electronic properties conferred by the chloro and fluoro substituents make the 3-chloro-4-fluorophenyl moiety a valuable component in the design of targeted therapeutics, particularly enzyme inhibitors and anti-cancer agents.

Research has shown that pyrimidine (B1678525) derivatives containing a 3-chloro-4-(benzyloxy)anilino structure, which is structurally related to the moiety derived from the title compound, can act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinase, which are key targets in cancer therapy. nih.gov Furthermore, heterocyclic compounds like 1,2,4-triazoles incorporating a 3-chloro-4-fluorophenyl group have been investigated for their anticancer potential, with some demonstrating activity as tyrosinase inhibitors. nih.gov These findings underscore the importance of 3-Chloro-4-fluoro-benzotrichloride as a source for this critical pharmacophore.

Table 2: Application of the 3-Chloro-4-fluorophenyl Moiety in Bioactive Agents This table is interactive. Click on the headers to sort.

Bioactive Agent Class Role of the 3-Chloro-4-fluorophenyl Moiety Example Target
Kinase Inhibitors Forms part of the core structure that binds to the enzyme's active site. nih.gov EGFR, ErbB-2
Anti-cancer Agents Serves as a key structural component in novel heterocyclic compounds. nih.gov Tubulin, Tyrosinase
Enzyme Inhibitors The halogen substitution pattern influences binding affinity and specificity. Tyrosinase

Application in Agrochemical Development

In parallel with its role in pharmaceuticals, 3-Chloro-4-fluoro-benzotrichloride is a foundational element in the agrochemical industry. Its derivatives are integral to the synthesis of modern pesticides designed for high efficacy and selectivity. google.comgoogle.com

The conversion of 3-Chloro-4-fluoro-benzotrichloride to its trifluoromethyl derivative, 3-chloro-4-fluorobenzotrifluoride, is a common strategy in the production of active ingredients for crop protection. google.com The resulting 3-chloro-4-fluorophenyl group is present in a variety of agrochemicals. The strong electron-withdrawing nature and biological activity of this structure make it a valuable component for developing effective insecticides, herbicides, and fungicides. prensipjournals.com

The specific arrangement of substituents on the aromatic ring of 3-Chloro-4-fluoro-benzotrichloride and its derivatives is crucial for the biological activity of the final agrochemical products. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of a molecule, which can improve its penetration through plant cuticles and insect exoskeletons, leading to greater efficacy. The presence and position of the chlorine and fluorine atoms fine-tune the molecule's electronic properties, influencing its interaction with target enzymes or receptors in pests and weeds while potentially reducing its impact on non-target organisms. This allows for the development of more advanced and selective plant protection solutions. prensipjournals.com

Table 3: Role of 3-Chloro-4-fluoro-benzotrichloride Derivatives in Agrochemicals This table is interactive. Click on the headers to sort.

Agrochemical Class Function of the Derived Moiety Desired Outcome
Herbicides Component of active ingredients that disrupt plant growth processes. prensipjournals.com Selective weed control.
Insecticides Forms the backbone of molecules targeting the nervous system or other vital functions of insects. prensipjournals.com Crop protection from insect damage.
Fungicides Incorporated into compounds that inhibit fungal cell growth or spore germination. prensipjournals.com Prevention and treatment of plant fungal diseases.

Utilization in Functional Materials and Polymer Chemistry

Beyond life sciences, the derivatives of 3-Chloro-4-fluoro-benzotrichloride have applications in materials science. The related intermediate, 3-chloro-4-fluorobenzotrifluoride, is noted for its utility in the synthesis of functional materials. google.com

Research into analogous compounds like 3-chloro-4-fluoronitrobenzene suggests that the unique combination of a halogenated benzene (B151609) ring with strong electron-withdrawing groups is ideal for creating specialized polymers. prensipjournals.com These polymers can exhibit enhanced thermal stability and resistance to chemical degradation. When used as an additive or monomer in polymer synthesis, this structural motif can impart valuable properties such as improved combustion resistance and flame retardancy. prensipjournals.com Therefore, 3-Chloro-4-fluoro-benzotrichloride serves as a precursor to intermediates valuable in the production of high-performance materials for specialized applications.

Polymer Additives (e.g., for Combustion Resistance and Flame Retardancy)

Halogenated organic compounds, particularly those containing chlorine and bromine, are widely utilized as flame retardant additives in polymers. The mechanism of flame retardancy for these materials typically involves chemical reactions in the gas phase of a fire. When the polymer heats up, the halogenated additive degrades and releases halogen radicals (X•). These radicals are highly reactive and interfere with the combustion chain reaction in the flame, effectively scavenging other high-energy radicals like H• and HO•. This process slows or suppresses the exothermic reactions that sustain the fire, cooling the system and reducing the generation of flammable gases.

While specific research detailing 3-Chloro-4-fluoro-benzotrichloride as a commercial flame retardant is not prominent, its molecular structure is indicative of potential in this application. The presence of both chlorine and fluorine suggests that upon thermal degradation, it could release radicals that inhibit combustion. The effectiveness of halogenated flame retardants is dependent on the C-X bond strength, with the efficacy generally decreasing in the order of I > Br > Cl > F. Therefore, the chlorine atoms on the benzotrichloride (B165768) moiety would be the primary contributors to this flame-retardant action.

Synthesis of Optoelectronic Materials and Liquid Crystals

3-Chloro-4-fluoro-benzotrichloride serves as a key precursor for functional materials, including those with applications in optoelectronics and liquid crystal displays. The synthesis of these materials often relies on building blocks that form a rigid molecular core, and the substituted benzene ring of this compound is well-suited for this purpose.

A critical transformation is the conversion of the trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group, yielding 3-chloro-4-fluorobenzotrifluoride. The trifluoromethyl group is highly desirable in the design of liquid crystals because its strong polarity can lead to higher dielectric anisotropy, a crucial property for electro-optical applications. mdpi.com Furthermore, the -CF₃ group enhances the thermal stability and chemical resistance of the final material. mdpi.com

This intermediate, 3-chloro-4-fluorobenzotrifluoride, can then be incorporated into larger, more complex structures typical of liquid crystals, such as those containing Schiff base (-CH=N-) or benzothiazole (B30560) moieties. google.comuobasrah.edu.iqresearchgate.net The specific arrangement of chloro and fluoro substituents on the aromatic ring influences the intermolecular interactions and, consequently, the mesomorphic properties (e.g., nematic or smectic phases) and phase transition temperatures of the resulting liquid crystal. mdpi.commdpi.com The development of π-conjugated systems, which are fundamental to many optoelectronic devices, often utilizes halogenated aromatic building blocks to fine-tune electronic properties like energy levels and bandgaps. frontiersin.orgresearchgate.net

Advanced Organic Synthesis Building Block

As a multi-functionalized aromatic compound, 3-Chloro-4-fluoro-benzotrichloride is a valuable building block in advanced organic synthesis, enabling the construction of complex molecular architectures. tcichemicals.com

Routes to Structurally Diverse Fluorinated Aromatic Compounds

The reactivity of 3-Chloro-4-fluoro-benzotrichloride allows for several synthetic pathways to a variety of other fluorinated aromatic compounds. The trichloromethyl group and the aromatic ring can be selectively modified to introduce new functional groups. Key transformations include:

Fluorination: The trichloromethyl group can be converted to a trifluoromethyl group (-CF₃) by reaction with fluorinating agents, producing 3-chloro-4-fluorobenzotrifluoride, an important intermediate for agrochemicals and functional materials. google.comchemicalbook.com

Hydrolysis: The -CCl₃ group can be hydrolyzed under controlled conditions to form a carboxylic acid group (-COOH), yielding 3-chloro-4-fluorobenzoic acid. google.com

Acyl Chloride Formation: The resulting benzoic acid can be converted to 3-chloro-4-fluorobenzoyl chloride, a reactive intermediate for creating amides and esters. google.com

Nitration: The aromatic ring can undergo electrophilic substitution, such as nitration, to introduce a nitro group (-NO₂). This reaction can lead to isomers like 2-chloro-4-fluoro-5-nitrobenzotrichloride, which are precursors for dyes and pharmaceuticals. googleapis.com

These derivatizations are summarized in the table below.

Transformation Reagent(s) Product Significance
FluorinationHydrogen Fluoride (HF)3-chloro-4-fluorobenzotrifluorideIntermediate for agrochemicals, liquid crystals. google.com
HydrolysisWater / Base3-chloro-4-fluorobenzoic acidPrecursor for pharmaceuticals and other fine chemicals. google.com
Acyl HalogenationThionyl Chloride3-chloro-4-fluorobenzoyl chlorideReactive building block for amides, esters. google.com
NitrationNitric/Sulfuric Acid2-chloro-4-fluoro-5-nitrobenzotrichlorideIntermediate for dyes and pharmaceuticals. googleapis.com

Construction of Multi-Carbonyl and Other Functional Systems

A significant application of 3-Chloro-4-fluoro-benzotrichloride in synthesis is its role in constructing carbonyl-containing molecules. The hydrolysis of the benzotrichloride functional group to a carboxylic acid is a fundamental step. google.com

This reaction proceeds via the formation of an intermediate benzoyl chloride. The resulting 3-chloro-4-fluorobenzoic acid, or its more reactive acyl chloride derivative (3-chloro-4-fluorobenzoyl chloride), serves as a gateway to a multitude of other compounds. For example, the acyl chloride can readily react with various nucleophiles:

Alcohols (R-OH) to form esters (R-O-C=O).

Amines (R-NH₂) to form amides (R-NH-C=O).

Organometallic reagents in Friedel-Crafts acylation to form ketones (R-C=O).

These reactions are fundamental in organic synthesis for building more complex molecular frameworks from a relatively simple starting material. For instance, such pathways are used to synthesize precursors for pharmaceuticals and other biologically active molecules. nih.gov

Contributions to Modern Organofluorine Chemistry and Fluorous Synthesis

The field of organofluorine chemistry has expanded dramatically, driven by the unique and powerful effects that fluorine atoms have on the properties of organic molecules, including metabolic stability, binding affinity, and lipophilicity. youtube.com The "building block" approach, which utilizes pre-fluorinated synthons, is a dominant strategy in drug discovery and materials science. nih.govalfa-chemistry.com

3-Chloro-4-fluoro-benzotrichloride is a quintessential example of such a fluorinated building block. tcichemicals.com It provides an efficient and reliable method for incorporating the 3-chloro-4-fluorophenyl moiety into a target molecule. Synthesizing complex molecules by assembling these pre-functionalized blocks is often more practical and higher-yielding than attempting to introduce fluorine and chlorine atoms onto a complex, non-halogenated scaffold at a late stage in the synthesis. The compound's utility is demonstrated in its use as a starting material for various pharmaceuticals and agrochemicals, where the specific halogenation pattern is crucial for biological activity. google.comgoogleapis.com Its derivatives, such as 3-chloro-4-fluorobenzotrifluoride and 3-chloro-4-fluorobenzoic acid, are themselves important secondary building blocks in the broader landscape of organofluorine chemistry. google.comacs.org

Environmental Fate and Mechanistic Degradation Research

Atmospheric Degradation Pathways

Once released into the atmosphere, 3-Chloro-4-fluoro-benzotrichloride is subject to degradation primarily through reactions with atmospheric oxidants and photochemical processes.

The primary atmospheric sink for many volatile organic compounds is their reaction with photochemically generated hydroxyl (•OH) radicals. For benzotrichloride (B165768), a structurally similar compound, the estimated rate constant for its vapor-phase reaction with •OH radicals is 3.6 x 10⁻¹³ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 45 days, assuming an average atmospheric •OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov

The reaction mechanism is expected to involve the abstraction of a hydrogen atom from the aromatic ring or addition of the hydroxyl radical to the ring. For benzoic acid, a hydrolysis product of benzotrichloride, studies have shown that the reaction with hydroxyl radicals proceeds via addition to the aromatic ring, with the meta and para positions being the most favorable sites for attack. researchgate.net Given the presence of chlorine and fluorine atoms on the benzene (B151609) ring of 3-Chloro-4-fluoro-benzotrichloride, these substituents will influence the electron density of the ring and, consequently, the preferred sites of •OH radical attack. The electron-withdrawing nature of the chlorine and fluorine atoms likely deactivates the ring towards electrophilic attack, but the reaction with highly reactive •OH radicals is still expected to be a significant degradation pathway.

Table 1: Estimated Atmospheric Degradation Data for Structurally Similar Compounds

CompoundReactantRate Constant (cm³/molecule-sec)Estimated Atmospheric Half-life
Benzotrichloride•OH radicals3.6 x 10⁻¹³~45 days nih.gov

Note: Data for 3-Chloro-4-fluoro-benzotrichloride is not directly available and is inferred from structurally related compounds.

Direct photolysis of 3-Chloro-4-fluoro-benzotrichloride in the gas phase is another potential degradation route. Aromatic compounds can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent chemical reactions. However, benzotrichloride itself is not expected to undergo direct photolysis in the troposphere as it does not absorb UV light at wavelengths greater than 290 nm. nih.gov

The photochemical degradation of chlorinated polycyclic aromatic hydrocarbons has been shown to follow first-order reaction kinetics. nih.gov The rate of photolysis is highly dependent on the structure of the parent PAH. nih.gov For some chlorinated aromatic compounds, photolysis rates are higher than their non-chlorinated parent compounds. nih.gov The process can involve oxidation at positions with the highest frontier electron density. nih.gov Therefore, it is plausible that the presence of the chromophoric benzotrichloride group in 3-Chloro-4-fluoro-benzotrichloride could lead to photochemical degradation upon absorption of sunlight, potentially leading to the cleavage of the carbon-chlorine bonds or transformation of the trichloromethyl group.

Aquatic Environmental Transformations

In aquatic environments, 3-Chloro-4-fluoro-benzotrichloride is expected to undergo transformation through hydrolysis and photolysis.

Benzotrichloride is known to be unstable in the presence of moisture and undergoes rapid hydrolysis to form benzoic acid and hydrochloric acid. nih.govwikipedia.orgdrugfuture.com The hydrolysis rate constant for benzotrichloride at 25°C and pH 7 is reported to be 0.063 s⁻¹, which corresponds to a very short half-life of 11 seconds. nih.gov The hydrolysis can be catalyzed by both acids and bases. chemcess.com For instance, reaction with aqueous potassium hydroxide (B78521) also leads to the formation of benzoic acid. tardigrade.in

Given the structural similarity, 3-Chloro-4-fluoro-benzotrichloride is expected to undergo a similar rapid hydrolysis. The trichloromethyl group is highly susceptible to nucleophilic attack by water molecules. The reaction proceeds through a series of substitution reactions where the chlorine atoms are sequentially replaced by hydroxyl groups, leading to an unstable intermediate that readily eliminates HCl to form the corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This process is likely to be the dominant degradation pathway in aqueous environments.

Table 2: Hydrolysis Data for Benzotrichloride

CompoundpHTemperature (°C)Rate Constant (s⁻¹)Half-lifeProducts
Benzotrichloride7250.063 nih.gov11 seconds nih.govBenzoic acid, Hydrochloric acid nih.govwikipedia.org

Note: This table presents data for the analogous compound benzotrichloride to infer the behavior of 3-Chloro-4-fluoro-benzotrichloride.

The aqueous photolysis of chlorinated aromatic compounds can be a significant transformation process. Photolysis in the presence of bromide has been shown to generate reactive bromine species, which can further react with organic compounds. nih.gov The photolysis of chlorine can also produce reactive chlorine species that react with aromatic compounds like benzene to form chlorinated products and ring-opening substances. researchgate.net

For 3-Chloro-4-fluoro-benzotrichloride, its rapid hydrolysis to 3-chloro-4-fluorobenzoic acid suggests that the photolytic behavior of the parent compound in water may be limited. However, the resulting 3-chloro-4-fluorobenzoic acid could be susceptible to aqueous photolysis. The degradation of tetracycline, which also contains aromatic rings, is enhanced by photo-Fenton processes that generate hydroxyl radicals. acs.org It is plausible that similar photo-induced reactions involving hydroxyl radicals could contribute to the degradation of 3-chloro-4-fluorobenzoic acid in sunlit surface waters.

Biotransformation and Biodegradation Studies

The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved various enzymatic pathways to break down these often recalcitrant molecules.

The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions. eurochlor.orgresearchgate.net Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation process. nih.gov For chlorinated benzenes, the degree of chlorination affects their biodegradability, with lower chlorinated congeners being more susceptible to aerobic degradation. eurochlor.org

Fluorinated aromatic compounds can also be degraded by microorganisms. For example, some bacteria can utilize fluorobenzene (B45895) as a sole source of carbon and energy. epa.gov The degradation often proceeds through the formation of fluorinated catechols, which are then subject to ring cleavage. epa.gov However, the presence of fluorine can sometimes lead to the formation of dead-end metabolites. epa.gov

Given that 3-Chloro-4-fluoro-benzotrichloride rapidly hydrolyzes to 3-chloro-4-fluorobenzoic acid, the primary focus of biodegradation would be on this hydrolysis product. The biodegradation of chlorobenzoates has been studied, and some microorganisms are capable of degrading them. eurochlor.org The degradation of 3-chlorobenzoate (B1228886) has been observed in various sediment types, albeit sometimes with long lag phases. eurochlor.org The microbial degradation of compounds containing both chlorine and fluorine on an aromatic ring can be complex, and the specific pathways for 3-chloro-4-fluorobenzoic acid would require dedicated study. It is anticipated that the degradation would involve initial dioxygenase attack to form a dihydroxylated intermediate, followed by ring cleavage and subsequent metabolism.

Microbial Degradation by Bacteria, Yeasts, and Fungi

The microbial degradation of halogenated organic compounds is a key process in their environmental removal. nih.gov Bacteria, in particular, have demonstrated a remarkable capacity to metabolize a wide array of these xenobiotic compounds. nih.gov

While no studies have directly investigated the microbial degradation of 3-Chloro-4-fluoro-benzotrichloride, the degradation of its structural components provides a basis for predicting its fate. The benzotrichloride moiety is susceptible to hydrolysis, which can be both an abiotic and a biotic process. nih.govwikipedia.org This initial transformation would likely yield 3-chloro-4-fluorobenzoic acid and hydrochloric acid. nih.govwikipedia.org

Subsequent degradation of the resulting 3-chloro-4-fluorobenzoic acid would then depend on the metabolic capabilities of the present microbial communities. Bacteria capable of degrading chlorinated aromatic compounds are well-documented. nih.gov For instance, Pseudomonas species are known to degrade chlorobenzenes and related compounds. rug.nl The degradation of chlorinated benzoic acids often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage. epa.gov

The presence of a fluorine atom in addition to a chlorine atom on the aromatic ring introduces additional complexity. The carbon-fluorine bond is notoriously strong and more resistant to cleavage than the carbon-chlorine bond. However, specialized microorganisms have been identified that can dehalogenate fluorinated aromatic compounds. The degradation of such mixed halogenated compounds often involves a consortium of microorganisms, where different species carry out specific steps in the degradation pathway. epa.gov

Fungi and yeasts also play a role in the degradation of halogenated aromatic compounds, although they are generally considered less versatile than bacteria in this regard. Some fungi can co-metabolize these compounds, meaning they can transform them in the presence of a primary growth substrate.

Table 1: Potential Microbial Players in the Degradation of 3-Chloro-4-fluoro-benzotrichloride Intermediates

Microorganism Type Potential Role Relevant Compounds Degraded Key Metabolic Processes
Bacteria Primary degradersChlorobenzoic acids, Fluorobenzoic acids, CatecholsHydrolysis, Dehalogenation (reductive and oxidative), Dioxygenase-mediated ring cleavage
Yeasts Co-metabolismChlorinated phenolsOxidative transformations
Fungi Co-metabolismLignocellulosic material, some aromatic pollutantsLigninolytic enzymes with broad substrate specificity

Enzymatic Mechanisms of Defluorination and Dehalogenation

The key to the microbial degradation of 3-Chloro-4-fluoro-benzotrichloride lies in the enzymatic machinery capable of cleaving the carbon-halogen bonds.

Dechlorination Mechanisms: Two primary mechanisms for enzymatic dechlorination of aromatic compounds have been identified:

Reductive Dechlorination: This process, which occurs under anaerobic conditions, involves the replacement of a chlorine atom with a hydrogen atom. This is a crucial first step in the degradation of many highly chlorinated compounds.

Oxidative Dechlorination: In aerobic environments, dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the formation of a diol. This destabilizes the ring and facilitates the subsequent removal of the chlorine atom.

Defluorination Mechanisms: Enzymatic defluorination is more challenging due to the high strength of the C-F bond. However, some enzymes have been shown to catalyze this reaction:

Fluoroacetate Dehalogenases: While specific for fluoroacetate, these enzymes demonstrate the biological potential for C-F bond cleavage.

Dioxygenases: Some aromatic dioxygenases have been shown to fortuitously dehalogenate fluorinated substrates during the process of ring hydroxylation. This can lead to the formation of unstable intermediates that spontaneously release fluoride (B91410) ions.

The degradation of 3-Chloro-4-fluoro-benzotrichloride would likely involve a stepwise process. The trichloromethyl group is expected to be hydrolyzed first, either abiotically or by hydrolytic enzymes. nih.govwikipedia.org The resulting 3-chloro-4-fluorobenzoic acid would then be a substrate for dehalogenating enzymes. It is plausible that a dechlorinating enzyme would act first, given the lower bond energy of the C-Cl bond compared to the C-F bond. Following dechlorination to 4-fluorobenzoic acid, a specialized defluorinating enzyme would be required for complete mineralization.

Table 2: Key Enzyme Classes in the Degradation of Halogenated Aromatic Compounds

Enzyme Class Reaction Catalyzed Relevance to 3-Chloro-4-fluoro-benzotrichloride Degradation
Hydrolases Cleavage of ester or amide bondsPotential initial hydrolysis of the benzotrichloride group. nih.gov
Dioxygenases Incorporation of two oxygen atoms into an aromatic ringKey enzymes in the aerobic degradation of chlorinated and fluorinated aromatic rings. nih.govnih.gov
Reductive Dehalogenases Replacement of a halogen with a hydrogen atomImportant for the anaerobic degradation of chlorinated compounds.
Monooxygenases Incorporation of one oxygen atom into a substrateCan initiate the degradation of aromatic compounds. nih.gov

Comparative Environmental Fate with Analogous Halogenated Aromatic Compounds

To understand the likely environmental behavior of 3-Chloro-4-fluoro-benzotrichloride, it is useful to compare it with structurally similar compounds.

Benzotrichloride: This compound is known to be unstable in the presence of moisture, hydrolyzing rapidly to benzoic acid and hydrochloric acid. nih.govwikipedia.org This suggests that the trichloromethyl group of 3-Chloro-4-fluoro-benzotrichloride will also be susceptible to hydrolysis as a primary degradation step in aqueous environments.

Chlorotoluenes: The environmental fate of chlorotoluenes is influenced by the number and position of the chlorine atoms. Generally, they are more persistent than toluene (B28343) and their biodegradation often proceeds through oxidation of the methyl group, followed by dehalogenation and ring cleavage. The presence of the trichloromethyl group in 3-Chloro-4-fluoro-benzotrichloride makes it more susceptible to initial hydrolysis compared to the simple methyl group of chlorotoluenes.

Fluorinated Aromatic Compounds: Compounds containing fluorine on an aromatic ring are generally more persistent than their chlorinated or brominated counterparts. The high stability of the C-F bond makes them resistant to many common degradation pathways. Their ultimate fate often depends on the presence of specialized microorganisms capable of enzymatic defluorination.

Mixed Halogenated Aromatics: The combination of both chlorine and fluorine on the same aromatic ring, as in 3-Chloro-4-fluoro-benzotrichloride, presents a unique challenge for microbial degradation. The degradation pathway is likely to be complex, potentially involving a sequence of dehalogenation steps. The relative positions of the halogens can also influence the rate and pathway of degradation.

Q & A

Q. What are the key analytical techniques to confirm the identity and purity of 3-Chloro-4-fluoro-benzotrichloride?

Methodological Answer:

  • Purity Analysis : Use High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against certified reference standards. For example, >95% purity can be validated via methods described for structurally similar halogenated aromatics (e.g., 3-Chloro-4-fluorophenylhydrazine hydrochloride, validated using HPLC) .
  • Structural Confirmation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Compare spectral data with NIST or PubChem entries for related compounds (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride’s MS data in NIST databases) .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., mp 211–212°C for similar halogenated derivatives) .

Q. What synthetic routes are recommended for preparing 3-Chloro-4-fluoro-benzotrichloride?

Methodological Answer:

  • Halogenation Strategies : Start with fluorobenzene derivatives and introduce chlorine via electrophilic substitution. For example, use AlCl₃ as a catalyst for Friedel-Crafts trichloromethylation, similar to methods for synthesizing 3-Chloro-4-fluorobenzenesulfonyl chloride .
  • Purification : Employ fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Monitor purity using GC-MS to detect byproducts like unreacted intermediates .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing 3-Chloro-4-fluoro-benzotrichloride?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and identify optimal temperature/pressure conditions .

  • Machine Learning : Train models on existing halogenation reaction datasets (e.g., ICReDD’s reaction databases) to predict regioselectivity and minimize side reactions .

  • Example Workflow :

    StepTool/MethodOutput
    1. Reaction modelingGaussian 16Energy profiles
    2. Parameter optimizationBayesian algorithmsIdeal T, catalyst loading
    3. Experimental validationLab-scale reactorYield vs. predicted data

Q. How to resolve contradictions in spectroscopic data for halogenated benzotrichloride derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data across multiple sources (e.g., PubChem, NIST) for structurally analogous compounds like 3,5-Dichloro-4-hydroxybenzoic acid .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions. For mass spectrometry, employ high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl vs. F isotopes) .
  • Case Study : Discrepancies in melting points (e.g., mp 46–49°C for 4-Chloro-3-fluorobenzaldehyde vs. 211–212°C for hydrazine derivatives ) highlight the need for standardized DSC protocols.

Q. What experimental designs are effective for studying the reactivity of 3-Chloro-4-fluoro-benzotrichloride in cross-coupling reactions?

Methodological Answer:

  • Factorial Design : Test variables (catalyst type, solvent polarity, temperature) using a 2³ factorial matrix. For example:

    VariableLow Level (-1)High Level (+1)
    CatalystPd(OAc)₂PdCl₂
    SolventTolueneDMF
    Temperature80°C120°C
    Analyze interactions using ANOVA to identify significant factors .
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation during Suzuki-Miyaura couplings .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility data for halogenated aromatics?

Methodological Answer:

  • Systematic Review : Compile solubility parameters (Hansen solubility parameters, logP) from PubChem, ChemSpider, and experimental studies (e.g., 3-Chloro-4-fluorocinnamic acid ).
  • Machine Learning Models : Train predictive models using datasets like Open Solubility Database to reconcile discrepancies. For example, logP values for 3-Chloro-4-fluoro-benzotrichloride may vary due to measurement techniques (shake-flask vs. HPLC) .

Safety and Handling

Q. What safety protocols are critical when handling 3-Chloro-4-fluoro-benzotrichloride?

Methodological Answer:

  • Hazard Mitigation : Use gloveboxes under inert atmospheres (N₂/Ar) to prevent hydrolysis. Refer to R/S phrases (e.g., R36/37/38 for similar compounds ).
  • Waste Management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.